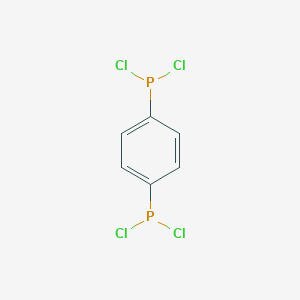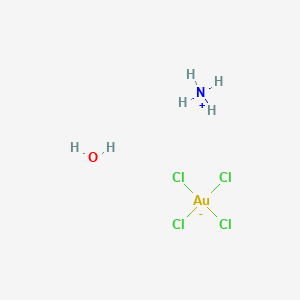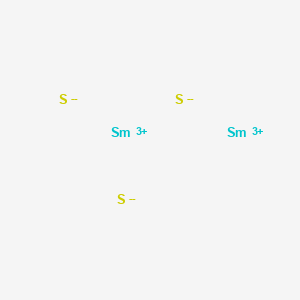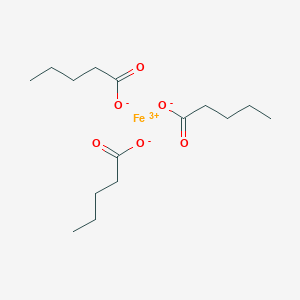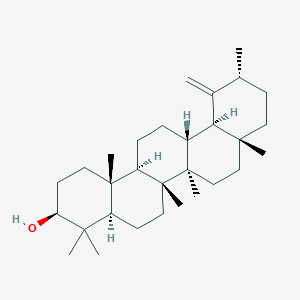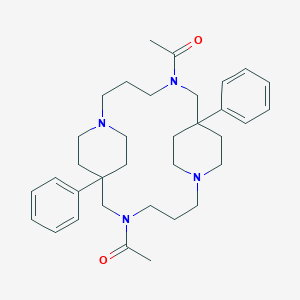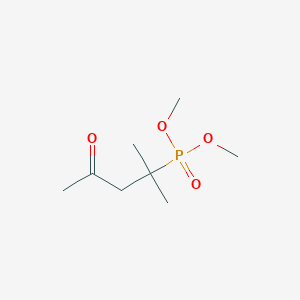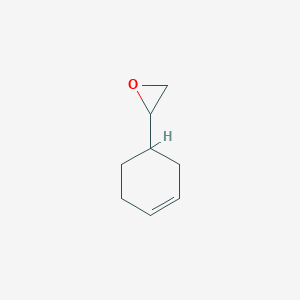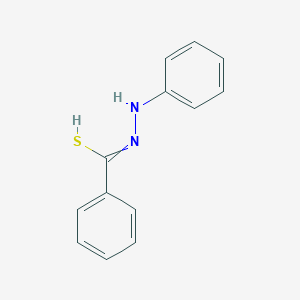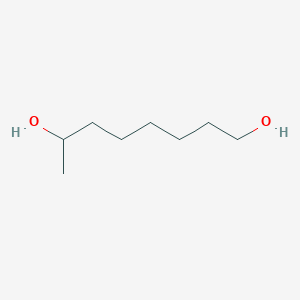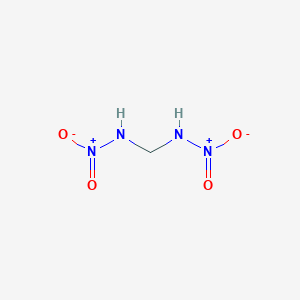![molecular formula C21H14N4O B083699 1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one CAS No. 15051-50-0](/img/structure/B83699.png)
1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one, commonly known as DIQ, is a heterocyclic organic compound. It has a unique structure that makes it useful in various scientific research applications.
作用机制
The mechanism of action of DIQ is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. DIQ has also been found to induce apoptosis and autophagy in cancer cells.
生化和生理效应
DIQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis and autophagy, and reduce inflammation. DIQ has also been found to exhibit antioxidant activity and protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using DIQ in lab experiments is its unique structure and properties. It has been found to exhibit various biological activities, making it useful in various scientific research applications. However, one of the limitations of using DIQ is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are many future directions for the use of DIQ in scientific research. One area of interest is the development of new anticancer and anti-inflammatory drugs based on the structure of DIQ. Another area of interest is the use of DIQ as a fluorescent probe for the detection of other molecules and as a photosensitizer for photodynamic therapy. Further research is needed to fully understand the mechanism of action of DIQ and its potential applications in various fields of research.
Conclusion:
DIQ is a unique heterocyclic organic compound that has many potential applications in scientific research. It has been found to exhibit various biological activities, including anticancer, antitumor, and anti-inflammatory effects. DIQ has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Further research is needed to fully understand the mechanism of action of DIQ and its potential applications in various fields of research.
合成方法
DIQ can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with various reagents. One of the most common methods involves the reaction of 2-aminobenzophenone with 2,4-dichloro-5-nitropyrimidine, followed by reduction with sodium borohydride and cyclization with potassium carbonate.
科学研究应用
DIQ is widely used in scientific research due to its unique structure and properties. It has been found to exhibit various biological activities, including anticancer, antitumor, and anti-inflammatory effects. DIQ has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
属性
CAS 编号 |
15051-50-0 |
|---|---|
产品名称 |
1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one |
分子式 |
C21H14N4O |
分子量 |
338.4 g/mol |
IUPAC 名称 |
1,3-diphenylimidazo[4,5-b]quinoxalin-2-one |
InChI |
InChI=1S/C21H14N4O/c26-21-24(15-9-3-1-4-10-15)19-20(25(21)16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)22-19/h1-14H |
InChI 键 |
UHOBWHNYDGGDMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
